molecular formula C15H20N4O5 B11560839 (3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-methoxyphenyl)butanamide

(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-methoxyphenyl)butanamide

Cat. No.: B11560839
M. Wt: 336.34 g/mol
InChI Key: GRYBBAXCMGYHSH-VCHYOVAHSA-N
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Description

(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHOXYPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a butanamide backbone with multiple functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHOXYPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the butanamide backbone, followed by the introduction of the hydroxyethyl, carbamoyl, formamido, and methoxyphenyl groups. Each step requires specific reagents and conditions, such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHOXYPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbamoyl and formamido groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbamoyl group can produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s functional groups play a crucial role in these interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHOXYPHENYL)BUTANAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C15H20N4O5

Molecular Weight

336.34 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N'-[(E)-[4-(3-methoxyanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C15H20N4O5/c1-10(18-19-15(23)14(22)16-6-7-20)8-13(21)17-11-4-3-5-12(9-11)24-2/h3-5,9,20H,6-8H2,1-2H3,(H,16,22)(H,17,21)(H,19,23)/b18-10+

InChI Key

GRYBBAXCMGYHSH-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC(=CC=C1)OC

Canonical SMILES

CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC(=CC=C1)OC

Origin of Product

United States

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